Ioxynil octanoate

描述

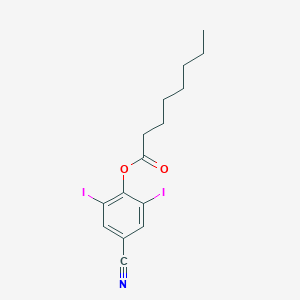

Structure

3D Structure

属性

IUPAC Name |

(4-cyano-2,6-diiodophenyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17I2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEXFUOWUYCXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042054 | |

| Record name | Ioxynil octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3861-47-0 | |

| Record name | Ioxynil octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3861-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxynil octanoate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxynil octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-2,6-diiodophenyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOXYNIL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75K1F1JBKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ioxynil Octanoate on Photosystem II

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ioxynil octanoate, a nitrile herbicide, is a potent inhibitor of Photosystem II (PSII), the water-plastoquinone oxidoreductase enzyme complex central to oxygenic photosynthesis. Its herbicidal activity stems from its ability to block the photosynthetic electron transport chain, leading to rapid photooxidative damage and subsequent plant death. This technical guide provides a comprehensive analysis of the molecular mechanism of action of this compound on PSII, detailing its binding site, the specific molecular interactions involved, and its profound effects on electron transport. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize the inhibitory effects of this compound and presents quantitative data in a structured format for comparative analysis.

Mechanism of Action: Inhibition of Photosystem II Electron Transport

This compound's primary mode of action is the inhibition of photosynthetic electron transport at the acceptor side of Photosystem II.[1][2][3] Following its absorption into the plant, the octanoate ester is rapidly hydrolyzed to its active form, ioxynil.[4] Ioxynil belongs to the chemical family of phenol-type herbicides.[2]

The core of PSII contains the D1 and D2 proteins, which bind all the redox-active cofactors necessary for light-induced electron transfer. Ioxynil acts by binding to a specific niche on the D1 protein, known as the QB site.[1][5] This site is normally occupied by a plastoquinone molecule (PQ), which acts as the secondary electron acceptor. By binding to the QB site, ioxynil competitively displaces plastoquinone, thereby blocking the transfer of electrons from the primary quinone acceptor, QA, to the plastoquinone pool.[1][5] This interruption of the electron flow leads to an accumulation of reduced QA (QA-) and the oxidized primary donor of PSII, P680+.

The blockage of electron transport has two major downstream consequences that lead to plant death:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Consequently, the production of NADPH is also halted. Without these energy and reducing equivalents, the plant cannot fix CO2 and produce carbohydrates, leading to starvation.[4]

-

Generation of Reactive Oxygen Species (ROS): The accumulation of highly reactive species, such as the P680+ chlorophyll triplet state and singlet oxygen (¹O₂), occurs due to charge recombination reactions when the electron transport is blocked.[6] These reactive oxygen species cause rapid peroxidation of lipids, degradation of proteins, and damage to pigments, leading to the breakdown of cell membranes and rapid tissue necrosis.[7]

The QB Binding Niche on the D1 Protein

The QB binding site is a hydrophobic pocket on the D1 protein. While both urea-triazine and phenol-type herbicides bind to this domain, their specific interactions with the amino acid residues within the pocket differ.[2] Phenol-type inhibitors like ioxynil are thought to primarily interact with histidine 215 (His215) of the D1 protein.[8] Molecular docking studies with the related bromoxynil suggest the formation of hydrogen bonds within the QB binding pocket, which stabilizes the inhibitor and prevents plastoquinone binding.[9] The binding of ioxynil to the D1 protein can also influence the redox potential of the QA/QA- couple.[6]

Quantitative Data on PSII Inhibition

The inhibitory potency of ioxynil and its derivatives on Photosystem II is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While specific data for this compound is limited in publicly available literature, the efficacy is expected to be comparable to or slightly higher than ioxynil due to improved uptake. The following table summarizes available quantitative data for ioxynil and related PSII inhibitors.

| Herbicide | Target Species/System | Parameter | Value | Reference |

| Ioxynil | Synechocystis 6714 | IC50 | ~10 µM | [2] |

| Ioxynil | Coral (S. hystrix) | EC50 | >1000 µg/L | [10] |

| Diuron | Seagrass (H. ovalis) | IC50 | 4.3 µg/L | [1] |

| Atrazine | A. thaliana thylakoids | Ki | Not specified | [11] |

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study the mechanism of action of this compound on Photosystem II.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is a powerful tool to assess the photochemical efficiency of PSII and is highly sensitive to inhibitors that block electron transport.[7][12]

Objective: To determine the effect of this compound on the photochemical efficiency of PSII by measuring various chlorophyll fluorescence parameters.

Materials:

-

Plant material (e.g., leaves of a susceptible plant species) or isolated thylakoid membranes.

-

This compound stock solution (dissolved in a suitable solvent like acetone or ethanol).

-

Buffer solution (e.g., Tricine buffer for thylakoids).

-

Pulse-Amplitude-Modulated (PAM) fluorometer.

-

Dark adaptation clips.

Protocol:

-

Sample Preparation:

-

For whole leaves: Dark-adapt the leaves for at least 30 minutes using dark adaptation clips.[7]

-

For isolated thylakoids: Isolate thylakoid membranes from fresh plant material using a standard protocol. Resuspend the thylakoids in a suitable buffer to a known chlorophyll concentration.

-

-

Herbicide Treatment:

-

Apply a range of concentrations of this compound to the samples. For leaves, this can be done by spraying or infiltration. For thylakoids, add the herbicide directly to the suspension.

-

Include a control group treated with the solvent only.

-

Incubate the samples for a defined period (e.g., 1 hour) in the dark.

-

-

Fluorescence Measurement:

-

Measure the initial fluorescence (F₀) by applying a weak measuring light.

-

Apply a saturating pulse of high-intensity light to measure the maximum fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - F₀) / Fm.

-

For light-adapted samples, measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light (Fm') to calculate the effective quantum yield of PSII (ΦPSII = (Fm' - Fs) / Fm').

-

-

Data Analysis:

-

Plot the Fv/Fm or ΦPSII values against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the herbicide that causes a 50% reduction in the fluorescence parameter.

-

Thermoluminescence Assay

Thermoluminescence is a sensitive technique that probes the charge recombination reactions within PSII. The peak positions of the thermoluminescence glow curves are indicative of the redox state of specific electron transport components.[13]

Objective: To investigate the effect of this compound on the charge recombination pathways in PSII.

Materials:

-

Isolated thylakoid membranes.

-

This compound stock solution.

-

Buffer solution.

-

Thermoluminescence measurement apparatus with a cryostat.

Protocol:

-

Sample Preparation:

-

Dark-adapt isolated thylakoid membranes at a specific chlorophyll concentration.

-

-

Herbicide Treatment:

-

Incubate the thylakoid suspension with various concentrations of this compound in the dark.

-

-

Excitation and Measurement:

-

Cool the sample to a low temperature (e.g., -10°C).

-

Excite the sample with a single, saturating flash of light to induce charge separation.

-

Rapidly cool the sample to liquid nitrogen temperature to trap the charge-separated state.

-

Heat the sample at a constant rate (e.g., 0.5°C/s) and measure the emitted light (thermoluminescence) as a function of temperature.

-

-

Data Analysis:

-

Analyze the glow curve. In the presence of PSII inhibitors like ioxynil, the B-band (originating from S₂/S₃QB⁻ recombination) is typically replaced by the Q-band (from S₂QA⁻ recombination) at a lower temperature.[13]

-

The shift in peak temperature and the change in the intensity of the glow peaks provide information about the altered redox potentials and the blockage of electron transfer.

-

Competitive Radioligand Binding Assay

This assay directly measures the binding of this compound to the QB site on the D1 protein by assessing its ability to displace a radiolabeled ligand that also binds to this site.[6]

Objective: To determine the binding affinity (Ki) of this compound for the QB site of the D1 protein.

Materials:

-

Isolated thylakoid membranes.

-

Radiolabeled competitor ligand (e.g., [¹⁴C]atrazine or [³H]DCMU).

-

Unlabeled this compound.

-

Binding buffer.

-

Glass fiber filters.

-

Vacuum filtration apparatus.

-

Scintillation counter and scintillation cocktail.

Protocol:

-

Thylakoid Preparation:

-

Isolate and purify thylakoid membranes. Determine the protein concentration.

-

-

Assay Setup:

-

In a series of microcentrifuge tubes, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled this compound.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known QB site inhibitor like DCMU).

-

Add the thylakoid membrane suspension to each tube.

-

-

Incubation:

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration manifold.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Visualizing Pathways and Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the molecular cascade of events following the application of this compound.

Caption: Signaling pathway of this compound's herbicidal action.

Experimental Workflow for Assessing PSII Inhibition

This diagram outlines the logical sequence of experiments to characterize the inhibitory effects of this compound on Photosystem II.

References

- 1. Acute and additive toxicity of ten photosystem-II herbicides to seagrass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High efficacy Herbicide this compound - HEBEN [hb-p.com]

- 4. benchchem.com [benchchem.com]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The two binding sites for DCMU in Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular modelling of the interaction between DCMU and QB-binding site of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bromoxynil-octanoate [sitem.herts.ac.uk]

- 13. giffordbioscience.com [giffordbioscience.com]

The Biochemical Odyssey of Ioxynil Octanoate in Plants: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxynil octanoate, a nitrile herbicide, is a potent selective post-emergence herbicide used to control broadleaf weeds in various crops. Its efficacy lies in its multifaceted disruption of essential plant biochemical and physiological processes. This technical guide provides a comprehensive overview of the biochemical pathway of this compound in plants, from its initial interception by the foliage to its ultimate phytotoxic effects at the cellular level. We delve into its absorption, translocation, metabolic fate, and its primary modes of action: the inhibition of photosynthesis at photosystem II and the uncoupling of oxidative phosphorylation. Furthermore, we explore the downstream signaling events, particularly the induction of oxidative stress and the potential involvement of key plant defense pathways. This guide is intended to be a valuable resource for researchers and professionals working in the fields of herbicide science, plant physiology, and agrochemical development.

Absorption and Translocation

This compound is primarily a contact herbicide, meaning its action is most pronounced at or near the site of application. It is absorbed by the foliage, with limited translocation to other parts of the plant.[1]

Quantitative Data on Absorption and Translocation

Obtaining precise quantitative data for the absorption and translocation of this compound across a wide range of plant species is challenging due to the variability in experimental conditions and plant-specific factors. However, studies using radiolabeled herbicides provide insights into these processes. The general procedure for such studies involves the application of 14C-labeled this compound to a specific leaf area and tracking the movement of the radiolabel over time.

Table 1: Representative Quantitative Data on Herbicide Absorption and Translocation

| Plant Species | Time After Treatment (h) | Absorption (% of Applied) | Translocation (% of Absorbed) | Reference |

| Amaranthus tuberculatus (Waterhemp) - Glyphosate-Resistant | 24 | ~50 | ~15 | [2] |

| Amaranthus tuberculatus (Waterhemp) - Glyphosate-Susceptible | 24 | ~60 | ~30 | [2] |

| Conyza canadensis (Horseweed) - Glyphosate-Resistant | 72 | ~40 | ~10 | |

| Conyza canadensis (Horseweed) - Glyphosate-Susceptible | 72 | ~55 | ~25 |

Experimental Protocol: Determination of Herbicide Absorption and Translocation using Radiolabeling

This protocol outlines a general method for quantifying the absorption and translocation of radiolabeled this compound in plants.

Materials:

-

14C-labeled this compound

-

Non-labeled this compound formulated product

-

Test plants (e.g., target weed and crop species) grown under controlled conditions

-

Microsyringe

-

Leaf washing solution (e.g., water:acetone, 1:1 v/v)

-

Scintillation vials

-

Liquid scintillation cocktail

-

Liquid scintillation counter

-

Biological oxidizer

-

Phosphor imager and imaging cassettes

Procedure:

-

Plant Preparation: Grow healthy, uniform plants to a specific growth stage.

-

Treatment Application:

-

Select a fully expanded leaf for treatment.

-

Apply a known amount of 14C-ioxynil octanoate (e.g., in a small droplet) to a defined area of the adaxial leaf surface.

-

To mimic field conditions, plants can be oversprayed with a commercial formulation of non-labeled this compound, avoiding the treated leaf.

-

-

Harvesting: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).

-

Leaf Washing: Wash the treated leaf with the leaf washing solution to remove any unabsorbed herbicide. The wash solution is collected in a scintillation vial.

-

Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Quantification of Radioactivity:

-

Leaf Wash: Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using a liquid scintillation counter. This represents the amount of unabsorbed herbicide.

-

Plant Tissues: The different plant parts are dried, weighed, and then combusted in a biological oxidizer. The released 14CO2 is trapped in a scintillation cocktail and quantified.

-

-

Data Analysis:

-

Absorption: Calculated as the total radioactivity recovered from all plant parts, expressed as a percentage of the total applied radioactivity.

-

Translocation: Calculated as the radioactivity recovered in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.

-

-

Visualization (Autoradiography):

-

Press the whole plant against a phosphor imaging screen and expose for a set period.

-

Scan the screen with a phosphor imager to visualize the distribution of the radiolabeled herbicide.

-

Metabolism of this compound

Once absorbed into the plant, this compound undergoes metabolic transformation. The primary metabolic pathway involves the hydrolysis of the octanoate ester to yield the active herbicidal compound, ioxynil (4-hydroxy-3,5-diiodobenzonitrile), and octanoic acid.[3] Ioxynil can be further metabolized, although at a slower rate, through various detoxification pathways.

Metabolic Pathway

A study on the microbial degradation of this compound provides insights into potential metabolic pathways in plants, as similar enzymatic activities can be present. The identified metabolites suggest a stepwise degradation process.[4]

Caption: Proposed metabolic pathway of this compound in plants.

Experimental Protocol: Analysis of this compound and its Metabolites by HPLC-MS/MS

This protocol provides a framework for the extraction and analysis of this compound and its metabolites from plant tissue.

Materials:

-

Plant tissue samples

-

Liquid nitrogen

-

Homogenizer

-

Extraction solvent (e.g., acetonitrile:water mixture)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC-MS/MS system with an electrospray ionization (ESI) source

-

Analytical standards of this compound and its potential metabolites

Procedure:

-

Sample Preparation:

-

Freeze plant tissue samples in liquid nitrogen and grind to a fine powder.

-

Weigh a known amount of the powdered tissue.

-

-

Extraction:

-

Add the extraction solvent to the sample and homogenize.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet for exhaustive extraction.

-

-

Cleanup (Solid Phase Extraction):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes of interest with a stronger solvent (e.g., acetonitrile).

-

-

HPLC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.

-

Inject the sample into the HPLC-MS/MS system.

-

HPLC Conditions: Use a suitable C18 column with a gradient elution program using mobile phases such as water with formic acid (A) and acetonitrile with formic acid (B).

-

MS/MS Conditions: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte.[4]

-

-

Quantification:

-

Prepare a calibration curve using the analytical standards.

-

Quantify the concentration of this compound and its metabolites in the samples by comparing their peak areas to the calibration curve.

-

Mode of Action

This compound exerts its phytotoxic effects through two primary mechanisms: the inhibition of photosynthetic electron transport in Photosystem II and the uncoupling of oxidative phosphorylation.[1]

Inhibition of Photosystem II (PSII)

Ioxynil, the active form of this compound, is a potent inhibitor of the photosynthetic electron transport chain at Photosystem II. It binds to the D1 protein of the PSII reaction center, specifically at the QB-binding niche. This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the linear electron transport and, consequently, ATP and NADPH production.

Caption: Inhibition of electron transport in Photosystem II by ioxynil.

Uncoupling of Oxidative Phosphorylation

In addition to its effects on photosynthesis, ioxynil can act as an uncoupler of oxidative phosphorylation in plant mitochondria. As a lipophilic weak acid, it can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis by ATP synthase. This leads to a depletion of cellular ATP, further contributing to the herbicidal effect.

Caption: Uncoupling of oxidative phosphorylation by ioxynil.

Experimental Protocol: Measuring Oxidative Phosphorylation Uncoupling

This protocol describes a method to assess the uncoupling effect of ioxynil on isolated plant mitochondria using an oxygen electrode.

Materials:

-

Plant tissue (e.g., potato tubers, cauliflower florets)

-

Mitochondria isolation buffer

-

Respiration medium

-

Substrates for mitochondrial respiration (e.g., succinate, NADH)

-

ADP

-

Oxygen electrode system (e.g., Clark-type electrode)

-

Ioxynil solutions of varying concentrations

Procedure:

-

Isolation of Plant Mitochondria:

-

Homogenize plant tissue in ice-cold isolation buffer.

-

Filter the homogenate and perform differential centrifugation to obtain a crude mitochondrial pellet.

-

Purify the mitochondria using a Percoll density gradient centrifugation.[4]

-

Resuspend the purified mitochondria in a suitable buffer.

-

-

Measurement of Oxygen Consumption:

-

Add a known amount of isolated mitochondria to the oxygen electrode chamber containing respiration medium and a respiratory substrate.

-

Monitor the basal rate of oxygen consumption (State 4 respiration).

-

Add a known amount of ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

-

After the ADP is phosphorylated to ATP, the respiration rate will return to the State 4 level.

-

-

Assessing the Uncoupling Effect:

-

Add different concentrations of ioxynil to the chamber and observe the effect on State 4 respiration. An increase in the State 4 respiration rate in the absence of ADP is indicative of uncoupling.

-

-

Data Analysis:

-

Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration. A decrease in the RCR in the presence of ioxynil indicates an uncoupling effect.

-

Downstream Signaling Pathways

The inhibition of photosynthesis and the uncoupling of oxidative phosphorylation by this compound lead to significant cellular stress, primarily through the generation of Reactive Oxygen Species (ROS). This oxidative stress, in turn, can activate various plant defense and signaling pathways.

Induction of Oxidative Stress

The blockage of the electron transport chain in PSII leads to the over-reduction of the QA pool and the formation of triplet chlorophyll, which can react with molecular oxygen to produce singlet oxygen (¹O₂), a highly reactive ROS. The disruption of mitochondrial respiration can also lead to the leakage of electrons from the electron transport chain, resulting in the formation of superoxide radicals (O₂⁻•). These ROS can cause widespread damage to cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids. A study on Allium cepa demonstrated that exposure to this compound induced significant oxidative stress.

Caption: Induction of oxidative stress by this compound.

Potential Involvement of Plant Defense Signaling Pathways

The accumulation of ROS is a key signal that can trigger plant defense responses. While direct evidence for the activation of specific signaling pathways by this compound is limited, it is plausible that the salicylic acid (SA) and jasmonic acid (JA) pathways are involved, as they are central to the plant's response to various biotic and abiotic stresses, including oxidative stress.

-

Salicylic Acid (SA) Pathway: The SA pathway is typically associated with responses to biotrophic pathogens and is known to be activated by ROS.

-

Jasmonic Acid (JA) Pathway: The JA pathway is often induced by wounding and necrotrophic pathogens and also has intricate crosstalk with ROS signaling.

Further research, such as gene expression analysis of key pathway components (e.g., PR proteins for SA, PDF1.2 for JA) in this compound-treated plants, is needed to elucidate the precise role of these signaling pathways.

Caption: Potential involvement of SA and JA signaling pathways.

Conclusion

The biochemical pathway of this compound in plants is a complex interplay of absorption, limited translocation, and metabolic activation to the potent inhibitor, ioxynil. Its primary modes of action, the inhibition of Photosystem II and the uncoupling of oxidative phosphorylation, lead to a cascade of events culminating in oxidative stress and cell death. While the downstream signaling pathways are not yet fully elucidated, the involvement of key stress-responsive hormones like salicylic acid and jasmonic acid is highly probable. A deeper understanding of these intricate processes at the molecular level will continue to inform the development of more effective and selective herbicides and strategies for managing herbicide resistance. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted interactions of this compound with plant systems.

References

A Technical Guide to the Molecular Structure and Chemical Properties of Ioxynil Octanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure, chemical properties, and mechanism of action of ioxynil octanoate. It includes detailed tables of quantitative data, experimental protocols for its analysis, and diagrams illustrating its synthesis and biological activity.

Molecular Structure and Identification

This compound is a nitrile herbicide belonging to the hydroxybenzonitrile chemical class.[1] Structurally, it is the octanoate ester of ioxynil, formed by the esterification of the hydroxyl group of ioxynil with octanoic acid.[2][3] This modification enhances its lipophilicity, which improves formulation stability and uptake by plants.[4] The IUPAC name for this compound is 4-cyano-2,6-diiodophenyl octanoate.[1][2][5]

Table 1: Chemical and Structural Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 4-cyano-2,6-diiodophenyl octanoate | [2][5] |

| CAS Number | 3861-47-0 | [2][5] |

| Molecular Formula | C₁₅H₁₇I₂NO₂ | [2][5] |

| Canonical SMILES | CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I | [2] |

| InChIKey | QBEXFUOWUYCXNI-UHFFFAOYSA-N | [2] |

Physicochemical Properties

This compound presents as a waxy or white solid with a slight fatty ester odor.[3][6] It is characterized by its low solubility in water and low volatility.[2][7] The compound is stable in storage but is susceptible to hydrolysis under alkaline conditions, which cleaves the ester bond to release the active herbicidal parent, ioxynil.[3][8]

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 497.11 g/mol | [5] |

| Melting Point | 52-62 °C | [6][9] |

| Boiling Point | Decomposes before boiling; 469.5 °C at 760 mmHg (Predicted) | [2][6] |

| Degradation Point | 240 °C | [2] |

| Density | 1.81 g/cm³ | [6][9] |

| Vapor Pressure | 0.9 x 10⁻⁴ mPa (at 20 °C) | [2] |

| Water Solubility | 0.03 mg/L (at 20 °C, pH 7) | [2] |

| Octanol-Water Partition Coefficient (Log P) | 5.03 - 5.7 | [5][6] |

| Flash Point | 237.8 °C | [6][9] |

Synthesis and Manufacturing

The commercial production of this compound is a two-step process.[2] It begins with the synthesis of the ioxynil intermediate, which involves the controlled iodination of 4-hydroxybenzonitrile.[2][4] This intermediate is then esterified with octanoic acid or its more reactive derivative, octanoyl chloride, in the presence of a catalyst to yield the final product.[2]

Caption: Commercial synthesis workflow for this compound.

Mechanism of Action

This compound functions as a selective contact pro-herbicide.[2] After application, it is hydrolyzed to ioxynil, the active compound.[8] Ioxynil inhibits photosynthesis in susceptible broadleaf weeds by targeting Photosystem II (PSII) of the photosynthetic electron transport chain.[2][4] Specifically, it acts as an uncoupler of oxidative phosphorylation and inhibits photophosphorylation, which disrupts the plant's ability to produce ATP and ultimately leads to cell death.[8][10] This inhibition causes a rapid collapse of tissue, which becomes necrotic within hours or days.[8]

Caption: Inhibition of the photosynthetic electron transport chain by ioxynil.

Experimental Protocols

Protocol 1: Residue Analysis in Maize and Soil via HPLC-UV

This protocol is adapted from a validated method for the determination of this compound residues in environmental samples.[11]

-

Sample Extraction:

-

Homogenize a representative sample (e.g., 10 g of soil or maize).

-

Add a mixture of acetonitrile and deionized water.

-

Extract the sample using ultrasonication or mechanical shaking.

-

Centrifuge the mixture and collect the supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a polar solvent mixture to remove interferences.

-

Elute the this compound with a non-polar solvent like acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

-

-

HPLC-UV Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

-

Detection: Monitor the column effluent at the wavelength of maximum absorbance for this compound.

-

Quantification: Compare the peak area of the sample to a calibration curve prepared from analytical standards.[12]

-

Confirmation: Confirm the identity of the analyte in positive samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Ioxynil-octanoate [sitem.herts.ac.uk]

- 3. This compound | 3861-47-0 [chemicalbook.com]

- 4. Ioxynil (Ref: ACP 63-303) [sitem.herts.ac.uk]

- 5. This compound | C15H17I2NO2 | CID 19730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Bromoxynil-octanoate [sitem.herts.ac.uk]

- 8. Ioxynil - Wikipedia [en.wikipedia.org]

- 9. This compound | CAS#:3861-47-0 | Chemsrc [chemsrc.com]

- 10. Ioxynil | C7H3I2NO | CID 15530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Residue determination and dissipation of this compound in maize and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdc.gov [cdc.gov]

An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of Ioxynil Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of ioxynil octanoate, a selective post-emergence herbicide. The document details its breakdown through abiotic and biotic pathways, summarizes key quantitative data, outlines the principles of experimental protocols for its study, and visualizes the degradation pathways.

Introduction to this compound

This compound (4-cyano-2,6-diiodophenyl octanoate) is the ester form of ioxynil, a nitrile herbicide. It is applied to control a wide range of broad-leaved weeds in various agricultural settings. Its mode of action involves the inhibition of photosynthesis at photosystem II. To understand its environmental impact, it is crucial to examine its persistence and transformation in soil and aquatic environments. This compound itself is relatively non-persistent and rapidly degrades to its more active and mobile form, ioxynil, which is then further broken down.

Abiotic Degradation Pathways

Abiotic degradation of this compound primarily occurs through hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a key abiotic process that cleaves the ester bond of this compound, releasing the active ioxynil phenol and octanoic acid. The rate of this reaction is significantly dependent on the pH of the surrounding medium.

This compound is more stable in acidic conditions and hydrolyzes more rapidly under alkaline conditions. This is a critical factor in its environmental persistence in different aquatic systems and soil types with varying pH levels.

Photolysis (Photodegradation)

Photolysis, or degradation by sunlight, is another significant pathway for the dissipation of this compound in the environment, particularly in surface waters and on soil surfaces. The molecule can absorb light energy, leading to the cleavage of chemical bonds and its transformation into various photoproducts.

Biotic Degradation Pathways

Microbial activity is a major contributor to the degradation of this compound in both soil and aquatic ecosystems. The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond to form ioxynil.

Aerobic Soil Metabolism

In aerobic soil environments, this compound is rapidly transformed. The primary degradation product is ioxynil, which is then further metabolized by soil microorganisms. The degradation of ioxynil in soil is an important factor in determining its overall environmental persistence.

Microbial Degradation in Detail

Several bacterial strains have been identified that can degrade this compound and its primary metabolite, ioxynil. These microorganisms utilize a series of enzymatic reactions to break down the herbicide.

The key enzymes involved in the biodegradation of ioxynil and its metabolites include:

-

Esterases: Catalyze the initial hydrolysis of this compound to ioxynil.

-

Nitrilases/Nitrile hydratases and Amidases: These enzymes are crucial for the transformation of the nitrile group (-CN) of ioxynil into a carboxylic acid group (-COOH), proceeding through an amide intermediate.

-

Dehalogenases: These enzymes are responsible for the removal of iodine atoms from the aromatic ring, a critical step in the detoxification and complete mineralization of the compound.

The degradation proceeds through a series of intermediates, including 3,5-diiodo-4-hydroxybenzamide and 3,5-diiodo-4-hydroxybenzoic acid. Further degradation can lead to the removal of iodine atoms and the cleavage of the aromatic ring.

Quantitative Data Summary

The following tables summarize the available quantitative data on the degradation of this compound and its analogue, bromoxynil octanoate. Data for bromoxynil octanoate is often used as a proxy due to the chemical similarity and similar degradation behavior.

Table 1: Hydrolysis Half-Life (DT50) of Bromoxynil Octanoate

| pH | Half-Life (days) | Reference |

| 5 | 34.1 | [1] |

| 7 | 11.5 | [1] |

| 9 | 1.7 | [1] |

Table 2: Photolysis Half-Life (DT50) of Bromoxynil Octanoate in Water

| Condition | Half-Life (days) | Reference |

| Artificial Light | 4.6 | [1] |

Table 3: Soil Biodegradation Half-Life (DT50)

| Compound | Soil Type | Half-Life (days) | Reference |

| This compound | Not Specified | < 1.78 | [2] |

| Bromoxynil Octanoate | Aerobic Soil | 2 | [3] |

| Bromoxynil Octanoate | Aerobic Aquatic | 0.6 | [3] |

Degradation Pathway and Workflow Diagrams

Caption: Biodegradation pathway of this compound.

Caption: Workflow for a soil biodegradation study.

Experimental Protocols

The following sections outline the principles of standard experimental protocols for studying the environmental fate of this compound, based on internationally recognized guidelines. For complete and detailed procedures, referral to the official OECD guidelines is recommended.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology Principle:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A solution of this compound (radiolabeled or non-labeled) is added to the buffer solutions at a concentration not exceeding its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of this compound and its primary hydrolysis product, ioxynil, using a suitable analytical method such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound versus time. The half-life (DT50) at each pH is calculated assuming pseudo-first-order kinetics.

Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate of direct photolysis of this compound in water.

Methodology Principle:

-

Test Solution Preparation: A solution of this compound is prepared in sterile, buffered, and purified water.

-

Light Source: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Controls: Dark controls (samples wrapped in aluminum foil) are run in parallel to account for any degradation not caused by light (e.g., hydrolysis).

-

Incubation: Samples are incubated at a constant temperature.

-

Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of this compound and its photoproducts.

-

Quantum Yield Determination: The quantum yield (the efficiency of a photon in causing a chemical reaction) can be determined to allow for the calculation of photolysis rates under different environmental conditions.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.

Methodology Principle:

-

Soil Selection and Preparation: Fresh soil samples are collected, sieved, and characterized (e.g., for pH, organic carbon content, texture). The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds. A continuous flow of air is maintained.

-

Sampling: Replicate soil samples are taken at various time intervals.

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques such as HPLC with radiometric detection and LC-MS/MS to identify and quantify the parent compound and its metabolites. The trapped volatiles and ¹⁴CO₂ are also quantified.

-

Data Analysis: The rate of degradation (DT50) of this compound is calculated. A mass balance is performed to account for the distribution of radioactivity among the parent compound, metabolites, ¹⁴CO₂, and non-extractable residues. A degradation pathway is proposed based on the identified metabolites.

Analytical Methodology: HPLC-MS/MS

Objective: To identify and quantify this compound and its metabolites in environmental matrices.

Principle:

-

Sample Preparation:

-

Soil: Soil samples are typically extracted with an organic solvent (e.g., acetonitrile) or a mixture of solvents, followed by shaking or sonication. The extract is then centrifuged and the supernatant is collected. A clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

-

Water: Water samples may be directly injected if concentrations are high enough, or more commonly, pre-concentrated using SPE.

-

-

Chromatographic Separation (HPLC): The sample extract is injected into a high-performance liquid chromatography system. A reversed-phase column (e.g., C18) is typically used to separate this compound and its metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is employed.

-

Detection and Quantification (MS/MS): The separated compounds from the HPLC column are introduced into a tandem mass spectrometer. The molecules are ionized (e.g., using electrospray ionization - ESI), and specific parent ions are selected and fragmented. The resulting product ions are detected, providing high selectivity and sensitivity for quantification. Multiple reaction monitoring (MRM) mode is commonly used for accurate quantification.

This guide provides a foundational understanding of the environmental behavior of this compound. For specific regulatory submissions or advanced research, direct consultation of the detailed OECD guidelines and peer-reviewed literature is essential.

References

Toxicology of ioxynil octanoate on non-target aquatic organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology of ioxynil octanoate on non-target aquatic organisms. It summarizes key quantitative toxicity data, details common experimental protocols, and visualizes the herbicide's mode of action and associated signaling pathways. This compound, a post-emergence herbicide, is used to control annual broad-leaved weeds. Its primary mode of action is the inhibition of photosynthetic electron transport at photosystem II.[1] Due to its potential to enter aquatic ecosystems through runoff, understanding its impact on non-target organisms is critical for environmental risk assessment.

Quantitative Toxicity Data

The aquatic toxicity of this compound and the closely related bromoxynil octanoate has been evaluated for various species representing different trophic levels. The following tables summarize the key toxicity endpoints.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Daphnia magna | EC₅₀ | 48 hours | 0.011 | [1] |

Table 2: Acute and Chronic Toxicity of Bromoxynil Octanoate to Fish

| Species | Endpoint | Duration | Value (µg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | LOEC | - | 100 | [2] |

| Fathead Minnow (Pimephales promelas) | NOEC (Embryo-larval) | 21 days | 9.0 | [2] |

| Fathead Minnow (Pimephales promelas) | NOEC | 35 days | 3.4 | [2] |

| Fathead Minnow (Pimephales promelas) | LOEC | 35 days | 5.7 | [2] |

Note: Data for bromoxynil octanoate is often used in risk assessments for this compound due to their structural similarity and similar mode of action.

Table 3: Acute and Chronic Toxicity of Bromoxynil Octanoate to Aquatic Invertebrates

| Species | Endpoint | Duration | Value (µg/L) | Reference |

| Daphnia magna | EC₅₀ | 48 hours | 110 | [2] |

| Daphnia magna | NOEC | 21 days | 2.5 | [2] |

| Daphnia magna | LOEC | 21 days | 5.9 | [2] |

| Amphipods (Hyalella azteca) | LC₅₀ | 50 hours | 16.8 | [2] |

Experimental Protocols

The toxicity data presented are typically generated following standardized guidelines to ensure reproducibility and comparability. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are internationally accepted standards for such studies.[3][4]

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance, which is the concentration that kills 50% of the test fish within a 96-hour exposure period.[5][6]

Methodology:

-

Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Fathead Minnow (Pimephales promelas), and Bluegill Sunfish (Lepomis macrochirus).[7]

-

Exposure Conditions: Fish are exposed to the test chemical in a static, semi-static, or flow-through system for 96 hours.[6] Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, appearance) are recorded at 24, 48, 72, and 96 hours.[6]

-

Data Analysis: The LC50 values and their 95% confidence limits are calculated at each observation time.[6]

Aquatic Invertebrate Acute Immobilisation Test (Following OECD Guideline 202)

This test evaluates the median effective concentration (EC50) for immobilization in aquatic invertebrates, most commonly Daphnia magna.[5]

Methodology:

-

Test Organism: Daphnia magna (water flea), typically less than 24 hours old.

-

Exposure Duration: 48 hours.[5]

-

Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC50 is calculated, representing the concentration at which 50% of the daphnids are immobilized.[5]

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater algae or cyanobacteria.

Methodology:

-

Test Organism: Species such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

-

Exposure Duration: Typically 72 to 96 hours.[5]

-

Endpoints: The primary endpoints are based on the inhibition of growth. This is measured as either a reduction in growth rate (ErC50) or a reduction in biomass (EbC50) compared to a control group.[8] The No Observed Effect Concentration (NOEC) is also determined.[8][9]

-

Data Analysis: Statistical methods are used to calculate the ECx values for growth rate and yield.

Mode of Action and Signaling Pathways

Inhibition of Photosynthesis

The primary mode of action for this compound is the inhibition of photosynthesis at photosystem II (PSII).[1] Like other nitrile herbicides, it disrupts the electron transport chain in chloroplasts. This blockage leads to a buildup of high-energy electrons, causing the formation of reactive oxygen species (ROS) and subsequent cellular damage, ultimately leading to plant death.

Oxidative Stress and Cellular Response

Exposure to xenobiotics like this compound can induce oxidative stress in aquatic organisms.[10][11] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products with its antioxidant defense system.[11]

Key signaling pathways are activated in response to oxidative stress.[10] A central pathway is the Nrf2/Keap1 pathway, which regulates the expression of antioxidant genes.[10] Other pathways, such as NF-κB, which is involved in inflammation, can also be modulated.[10][12] While much of the detailed pathway research has been conducted in mammals, these fundamental cellular defense mechanisms are conserved across species, including fish and other aquatic organisms.[13]

Conclusion

This compound demonstrates high toxicity to non-target aquatic organisms, particularly invertebrates like Daphnia magna. Its mode of action as a photosystem II inhibitor can disrupt the base of the aquatic food web by affecting algae and aquatic plants. Furthermore, the induction of oxidative stress represents a significant pathway for cellular damage in a wide range of aquatic fauna. The data underscore the importance of careful management and risk assessment to mitigate the potential adverse effects of this herbicide on aquatic ecosystems. Further research into chronic, sub-lethal effects and the specific signaling pathways disrupted in various aquatic species is warranted for a more complete toxicological profile.

References

- 1. Ioxynil-octanoate [sitem.herts.ac.uk]

- 2. ccme.ca [ccme.ca]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. epa.gov [epa.gov]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. Algal NOEC/EC10 toxicity data - ECETOC [ecetoc.org]

- 10. Signaling pathways of oxidative stress in aquatic organisms exposed to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Exposure to bromoxynil octanoate herbicide induces oxidative stress, inflammation, and apoptosis in testicular tissue via modulating NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidative stress in toxicology: established mammalian and emerging piscine model systems - PMC [pmc.ncbi.nlm.nih.gov]

Ioxynil Octanoate as a Photosystem II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxynil octanoate, a nitrile herbicide, is a potent inhibitor of photosynthesis. Its primary mode of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory effects. It details the interaction with the D1 protein of the PSII reaction center, the subsequent blockage of electron flow, and the downstream generation of cytotoxic reactive oxygen species (ROS). This document synthesizes quantitative data on its inhibitory activity, provides detailed experimental protocols for its study, and presents visual diagrams of the key pathways and workflows to facilitate a comprehensive understanding for researchers in plant science and herbicide development.

Introduction

This compound is a selective post-emergence herbicide used to control broadleaf weeds.[1] The active herbicidal molecule is ioxynil (4-hydroxy-3,5-diiodobenzonitrile), with the octanoate ester moiety facilitating formulation stability and uptake into the plant.[2] Ioxynil belongs to the nitrile or phenol-type class of herbicides, which act by inhibiting photosynthesis.[3][4] Its rapid contact action, leading to chlorosis and necrosis within hours to days, is a hallmark of its potent disruption of essential plant metabolic processes.[5]

Molecular Mechanism of Action

The principal target of ioxynil is Photosystem II (PSII), a large protein-pigment complex embedded in the thylakoid membranes of chloroplasts.[6][7] PSII catalyzes the light-driven oxidation of water and the reduction of plastoquinone, a crucial step in the photosynthetic electron transport chain.[8]

Inhibition of Photosystem II Electron Transport

Ioxynil acts as a potent inhibitor of the electron flow at the acceptor side of PSII.[3] It competitively binds to the QB-binding site on the D1 protein, a core subunit of the PSII reaction center.[3][9] This binding site is normally occupied by plastoquinone (PQ), the mobile electron carrier. By occupying this niche, ioxynil physically blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[5][8]

The blockage of electron transport between QA and QB leads to a rapid cessation of linear electron flow, halting the production of ATP and NADPH necessary for carbon fixation.[8]

Generation of Reactive Oxygen Species (ROS)

The inhibition of electron flow at the QB site causes an over-reduction of the preceding electron acceptors, particularly QA. This highly reduced state of QA promotes the transfer of electrons to molecular oxygen (O2), leading to the formation of superoxide radicals (O2•−).[10][11] These superoxide radicals are then rapidly converted to other highly reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and the hydroxyl radical (•OH), through enzymatic and non-enzymatic processes.[10][11]

These ROS are highly cytotoxic and initiate a cascade of damaging reactions, including:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation.[12][13] This process disrupts membrane integrity, causing leakage of cellular contents and ultimately cell death.[13]

-

Protein Damage: ROS can directly oxidize and damage proteins, including the D1 protein of PSII itself, leading to their degradation and loss of function.

-

DNA Damage: Although less direct, severe oxidative stress can also lead to damage to nucleic acids.

The rapid accumulation of cellular damage from ROS is the primary cause of the necrotic symptoms observed in plants treated with ioxynil.[5]

Quantitative Analysis of Inhibitory Activity

| Parameter | Value/Range | Organism/System | Comments | Reference |

| IC50 | 10-7 - 10-8 M | Pea thylakoids | This is a typical range for potent PSII inhibitors like triazines and ureas, providing a comparative context for ioxynil's potency. | [14] |

| pI50 | 7.6 | Isolated thylakoid membranes | pI50 is the negative logarithm of the IC50. This value is for tetrabromo-4-hydroxypyridine, a compound with a similar mode of action to ioxynil. | [15] |

| Resistance | 10-fold increase in resistance | Synechocystis 6714 mutant | A mutation in the psbA gene (encoding the D1 protein) at codon 266 resulted in a ten-fold resistance to ioxynil at the acceptor side of PSII. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of this compound.

Isolation of Intact Chloroplasts

This protocol is adapted for spinach leaves but can be modified for other plant species.[6][16]

Materials:

-

Fresh spinach leaves (dark-adapted for at least 4 hours)

-

Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% (w/v) BSA)

-

Resuspension buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6)

-

Percoll gradient solutions (e.g., 40% and 80% Percoll in resuspension buffer)

-

Blender, cheesecloth, centrifuge, and soft brush.

Procedure:

-

Wash and de-vein approximately 100 g of spinach leaves.

-

Homogenize the leaves in ice-cold grinding buffer using a blender with short bursts.

-

Filter the homogenate through several layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.

-

Gently resuspend the pellet in a small volume of resuspension buffer using a soft brush.

-

Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., 40%/80%).

-

Centrifuge at 2,500 x g for 15 minutes at 4°C. Intact chloroplasts will band at the interface of the two Percoll layers.

-

Carefully collect the intact chloroplast band and wash with resuspension buffer by centrifuging at 1,000 x g for 5 minutes.

-

Resuspend the final pellet in a minimal volume of resuspension buffer and determine the chlorophyll concentration.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is highly sensitive to changes in PSII activity.[17][18][19]

Materials:

-

Plant leaves or isolated chloroplasts

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark adaptation clips

Procedure:

-

Dark-adapt the plant leaf or chloroplast sample for at least 20-30 minutes.

-

Measure the minimal fluorescence (Fo) by applying a weak measuring light.

-

Apply a saturating pulse of light (e.g., >3000 µmol photons m-2 s-1 for ~1 second) to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm) = (Fm - Fo) / Fm.

-

For inhibitor studies, incubate the samples with varying concentrations of this compound and repeat the measurements. A decrease in Fv/Fm indicates PSII inhibition.

-

For analysis of the OJIP transient, record the fluorescence rise from Fo (O) to Fm (P) via intermediate steps J and I during a saturating light pulse.[17] Changes in the shape of this transient provide detailed information about the electron flow at the acceptor side of PSII.

Oxygen Evolution Measurement

This method directly measures the water-splitting activity of PSII.[20][21][22][23]

Materials:

-

Isolated chloroplasts or thylakoid membranes

-

Clark-type oxygen electrode

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.33 M sorbitol, 1 mM MgCl2, 2 mM EDTA)

-

Artificial electron acceptor (e.g., 2,6-dichloroindophenol (DCPIP) or potassium ferricyanide)

-

Light source

Procedure:

-

Calibrate the oxygen electrode with air-saturated and oxygen-depleted water.

-

Add a known concentration of chloroplasts (based on chlorophyll content) to the reaction chamber containing the reaction buffer and the artificial electron acceptor.

-

Measure the rate of oxygen consumption in the dark (respiration).

-

Illuminate the sample with a saturating light source and measure the rate of oxygen evolution.

-

To determine the IC50, perform the assay with a range of this compound concentrations and plot the inhibition of oxygen evolution against the inhibitor concentration.

Thermoluminescence Assay

Thermoluminescence (TL) is a powerful technique to study the charge recombination reactions in PSII and can be used to pinpoint the site of inhibitor action.[5][12][24][25]

Materials:

-

Thermoluminescence instrument

-

Thylakoid membranes or leaf discs

Procedure:

-

Excite the sample with a single turnover flash of light at a low temperature (e.g., -10°C) to induce charge separation.

-

Rapidly cool the sample to a very low temperature (e.g., -80°C) to trap the charge-separated state.

-

Heat the sample at a constant rate (e.g., 20°C/min) in the dark and measure the emitted light (glow curve).

-

In the presence of a PSII inhibitor that blocks electron transfer from QA to QB, such as ioxynil, the characteristic B-band (S2/3QB- recombination) is replaced by a Q-band (S2QA- recombination) at a lower temperature.[12]

-

High-temperature TL bands (around 130°C) can be used to monitor lipid peroxidation.[12]

Lipid Peroxidation Assay (TBARS Method)

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[13][26]

Materials:

-

Plant tissue

-

Trichloroacetic acid (TCA) solutions (0.1% and 20%)

-

Thiobarbituric acid (TBA) solution (0.5% in 20% TCA)

-

Spectrophotometer

Procedure:

-

Homogenize a known weight of plant tissue in 0.1% TCA.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes.

-

Mix an aliquot of the supernatant with the TBA solution.

-

Heat the mixture at 95°C for 30 minutes, then rapidly cool on ice.

-

Centrifuge to clarify the solution.

-

Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

-

Calculate the MDA concentration using its molar extinction coefficient (155 mM-1 cm-1).[26]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Caption: Ioxynil's primary mode of action leading to cell death.

Caption: Workflow for determining PSII quantum efficiency.

Caption: Simplified ROS signaling pathway in plant defense.

Conclusion

This compound is a highly effective herbicide due to its specific and potent inhibition of Photosystem II. By blocking electron transport at the QB site of the D1 protein, it triggers a cascade of events, culminating in rapid oxidative damage and cell death. The experimental protocols outlined in this guide provide robust methods for quantifying its inhibitory effects and elucidating the downstream consequences. A thorough understanding of its mode of action is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.

References

- 1. Inhibition of chloroplast translation as a new target for herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ioxynil-octanoate [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. Virtual Labs [cbi-au.vlabs.ac.in]

- 7. genfarm.com.au [genfarm.com.au]

- 8. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 9. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermoluminescence can be used to study lipid peroxidation in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A concise appraisal of lipid oxidation and lipoxidation in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Photosynthetic Electron Transport by Halogenated 4-Hydroxy-pyridines [agris.fao.org]

- 16. microbenotes.com [microbenotes.com]

- 17. Frequently asked questions about in vivo chlorophyll fluorescence: practical issues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Low-Cost Chlorophyll Fluorescence Imaging for Stress Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sfu.ca [sfu.ca]

- 21. Measurements of Oxygen Evolution in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. jircas.go.jp [jircas.go.jp]

- 24. Thermoluminescence: a technique for probing photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Thermoluminescence [thermoluminescence.psi.cz]

- 26. plant-stress.weebly.com [plant-stress.weebly.com]

Physicochemical properties of ioxynil octanoate for research applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxynil octanoate, a nitrile herbicide, is primarily recognized for its agricultural application in weed control. Its mechanism of action in plants involves the inhibition of photosynthesis. However, recent scientific inquiry has begun to shed light on its effects on mammalian cells, revealing potential applications in biomedical research. This technical guide provides an in-depth overview of the physicochemical properties of this compound and its active metabolite, ioxynil. It further explores its experimentally determined effects on key cellular signaling pathways, including the inhibition of connexin 43 (Cx43) gap junctions and the activation of the ERK1/2 pathway. While its role as a direct inhibitor of the STAT3 signaling pathway remains an area for further investigation, this document consolidates the current understanding of its biological activities, providing detailed experimental protocols and quantitative data to support future research endeavors.

Physicochemical Properties

This compound (4-cyano-2,6-diiodophenyl octanoate) is the octanoate ester of ioxynil. In research applications, it is important to consider that this compound is often hydrolyzed to its active form, ioxynil, by cellular esterases. The physicochemical properties of both compounds are crucial for designing and interpreting experimental studies.

Table 1: Physicochemical Properties of this compound and Ioxynil

| Property | This compound | Ioxynil |

| Chemical Structure | (4-cyano-2,6-diiodophenyl) octanoate | 4-hydroxy-3,5-diiodobenzonitrile |

| Molecular Formula | C₁₅H₁₇I₂NO₂ | C₇H₃I₂NO |

| Molecular Weight | 497.11 g/mol [1] | 370.91 g/mol |

| CAS Number | 3861-47-0[1] | 1689-83-4 |

| Appearance | Colorless solid[2] | Flammable solid with a weak phenolic smell[2] |

| Melting Point | 52-62 °C[3] | 212 °C[1] |

| Boiling Point | Decomposes before boiling | Sublimes at ~140 °C/0.1 mm Hg |

| Water Solubility | 0.03 mg/L at 20°C (pH 7) | 50 mg/L |

| Solubility in Organic Solvents | High solubility in solvents like acetone (>1000 g/L)[4] | Soluble in acetone, dimethylformamide, and ethanol[1] |

| LogP (Octanol-Water Partition Coefficient) | 5.7[1] | 2.2 |

| pKa | Not applicable (no dissociable proton) | 4.1 (weak acid)[5] |

Research Applications and Known Biological Effects

While extensively studied as a herbicide, the application of this compound in biomedical research is an emerging field. The primary focus has been on the biological effects of its active metabolite, ioxynil, in mammalian cell systems.

Inhibition of Connexin 43 Gap Junctions

Recent research has identified ioxynil and this compound as potent inhibitors of connexin 43 (Cx43) gap junction channels[1]. Gap junctions are crucial for direct intercellular communication, and their dysregulation is implicated in various diseases, including cancer.

-

Effect: Both ioxynil and this compound induce a rapid loss of Cx43 gap junctions from the plasma membrane and promote Cx43 degradation[1].

-

Research Implications: This inhibitory activity makes ioxynil and its octanoate ester valuable tools for studying the role of gap junctional intercellular communication (GJIC) in physiological and pathological processes.

Activation of the ERK1/2 Signaling Pathway

This compound, but not ioxynil, has been shown to be a strong activator of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway[1]. The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.

-

Effect: this compound treatment leads to the phosphorylation and activation of ERK1/2[1].

-

Research Implications: This specific activation by the octanoate form suggests a distinct mechanism of action and provides a tool to investigate the downstream effects of ERK1/2 activation in various cellular contexts.

Potential as a STAT3 Inhibitor (Area for Further Investigation)

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in cancer cell proliferation, survival, and metastasis. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy[6][7]. While some reports suggest a possible link, there is currently a lack of primary research definitively demonstrating ioxynil or this compound as a direct inhibitor of STAT3. This remains an intriguing area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

In Vitro Hydrolysis of this compound

To study the effects of the active metabolite, ioxynil, it is often necessary to first hydrolyze the octanoate ester. While cellular esterases perform this in situ, an in vitro protocol can be useful.

Protocol: General Enzymatic Hydrolysis

-

Enzyme Solution: Prepare a solution of porcine liver esterase (or a similar carboxyl esterase) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Substrate Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to create a stock solution.

-

Reaction Mixture: Add the this compound stock solution to the pre-warmed enzyme solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid denaturing the enzyme.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation. The incubation time will depend on the enzyme and substrate concentrations and should be optimized.

-

Reaction Termination and Analysis: Stop the reaction by adding a quenching agent (e.g., acetonitrile or by heat inactivation). The conversion to ioxynil can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Scrape-Loading Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)

This assay is used to assess the functional status of gap junctions.

Protocol:

-

Cell Culture: Plate cells (e.g., WB-F344 rat liver epithelial cells) in a culture dish and grow to confluence.

-

Treatment: Treat the cells with desired concentrations of this compound or ioxynil for the specified duration.

-

Washing: Wash the cell monolayer twice with a buffered saline solution containing Ca²⁺ and Mg²⁺ (e.g., PBSS).

-

Dye Loading: Add a solution of a gap junction-permeable fluorescent dye, such as Lucifer Yellow (0.05% w/v in PBS without Ca²⁺ and Mg²⁺), to the cells.

-

Scraping: Create several scrapes through the cell monolayer with a surgical scalpel.

-

Incubation: Allow the dye to transfer to adjacent cells through gap junctions for a defined period (e.g., 2-8 minutes).

-

Washing and Fixation: Wash the cells thoroughly with PBSS to remove excess dye and then fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Imaging and Quantification: Visualize the dye transfer using fluorescence microscopy. The extent of dye spread from the scrape line is a measure of GJIC. This can be quantified using image analysis software.

Western Blotting for ERK1/2 Phosphorylation

This technique is used to detect the activation of the ERK1/2 pathway.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with this compound for various times.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-